molecular formula C17H23IO5 B5030220 Diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate

Diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate

Cat. No.: B5030220
M. Wt: 434.3 g/mol
InChI Key: DGOURGBLLIBWFO-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate is an organic compound with the molecular formula C17H23IO5. This compound is characterized by the presence of an iodophenoxy group attached to a butyl chain, which is further connected to a propanedioate moiety. It is a versatile compound used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate typically involves the alkylation of diethyl malonate with 4-(4-iodophenoxy)butyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:

    Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.

    Alkylation: The enolate ion reacts with 4-(4-iodophenoxy)butyl bromide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodophenoxy moiety.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized products include iodophenoxy derivatives.

    Reduction: Reduced products include deiodinated derivatives.

    Hydrolysis: Hydrolysis yields diethyl malonate and 4-(4-iodophenoxy)butanoic acid.

Scientific Research Applications

Diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate involves its interaction with specific molecular targets. The iodophenoxy group can interact with biological receptors or enzymes, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[4-(4-bromophenoxy)butyl]propanedioate
  • Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate
  • Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate

Uniqueness

Diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate is unique due to the presence of the iodophenoxy group, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and interact with biological targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IO5/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOURGBLLIBWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=C(C=C1)I)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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